Carbenicillin indanyl sodium (300 MG)

Description

Historical Context of Carbenicillin (B1668345) and its Prodrug Development

Carbenicillin, discovered by scientists at Beecham, was a notable advancement in the penicillin family as the first carboxypenicillin with activity against Pseudomonas aeruginosa. wikipedia.orgnih.gov However, its clinical use was restricted by its acid lability and poor absorption from the gastrointestinal tract, necessitating parenteral administration. drugbank.comnih.gov This limitation spurred the development of an oral formulation, leading to the creation of carbenicillin indanyl sodium. This prodrug was designed to be stable in the acidic environment of the stomach and to be readily absorbed, after which it would hydrolyze to release the active carbenicillin. rxlist.comnih.gov

The Prodrug Concept in Medicinal Chemistry

The prodrug strategy is a cornerstone of modern drug design, aimed at overcoming undesirable drug properties. scirp.orgmdpi.com Prodrugs are inactive or less active derivatives of a drug molecule that undergo enzymatic or chemical conversion in the body to release the active parent drug. scirp.org

A primary reason for employing a prodrug strategy is to enhance a drug's oral bioavailability. nih.govwisdomlib.org Many potential drug candidates exhibit poor absorption from the gastrointestinal tract due to factors like low lipophilicity, which hinders their ability to cross cell membranes. By masking polar functional groups, such as the carboxylic acid in carbenicillin, with a more lipophilic moiety, the resulting prodrug can more easily traverse the intestinal wall. nih.govnumberanalytics.com

Ester prodrugs are a common and effective application of the prodrug concept. scirp.org The design of an ideal ester prodrug involves several key principles:

Introduction of Lipophilicity : The addition of an ester group increases the molecule's lipophilicity, facilitating its passage across biological membranes. nih.govnumberanalytics.com

Masking Polar Groups : Esterification masks polar groups like carboxylic acids and alcohols that can limit membrane permeability. nih.gov

Chemical Stability : The prodrug must be stable enough to withstand the chemical environment of the digestive system before absorption. nih.gov

Enzymatic Cleavage : Once absorbed, the ester linkage should be readily cleaved by esterase enzymes present in the body to release the active drug quantitatively and rapidly. nih.gov

Pharmacological Inertness : The prodrug itself should ideally have no or weak pharmacological activity to minimize off-target effects. nih.gov

Carbenicillin indanyl sodium was engineered based on these principles. The indanyl ester moiety increases its lipophilicity for oral absorption, and upon entering the bloodstream, it is hydrolyzed to release carbenicillin. rxlist.com

Classification within Beta-Lactam Antibiotics

Carbenicillin is classified as a beta-lactam antibiotic, specifically belonging to the carboxypenicillin subgroup. wikipedia.orgmcmaster.ca Beta-lactam antibiotics are characterized by their four-membered beta-lactam ring, which is crucial for their antibacterial activity. This class of antibiotics acts by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls, a structure essential for the integrity of the bacterial cell. drugbank.commcmaster.ca Carboxypenicillins, like carbenicillin, are known for their extended spectrum of activity against Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and Proteus species. wikipedia.orgwikipedia.org However, they are susceptible to degradation by beta-lactamase enzymes produced by some resistant bacteria. wikipedia.orgmcmaster.ca

Structure

3D Structure of Parent

Properties

CAS No. |

26605-69-6 |

|---|---|

Molecular Formula |

C26H26N2NaO6S |

Molecular Weight |

517.6 g/mol |

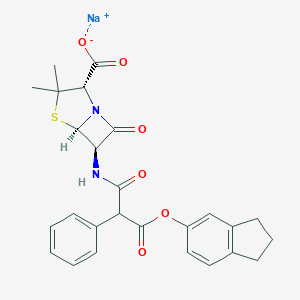

IUPAC Name |

sodium (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/t18?,19-,20+,23-;/m1./s1 |

InChI Key |

MIDVDPGGKUZZAJ-XZVIDJSISA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

Other CAS No. |

26605-69-6 |

Synonyms |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

Origin of Product |

United States |

Mechanistic Research on Carbenicillin Active Moiety Antibacterial Action

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of carbenicillin's antibacterial efficacy lies in its ability to interfere with the final stages of bacterial cell wall synthesis. nih.govdrugbank.com The bacterial cell wall, a rigid structure crucial for maintaining cellular integrity and shape, is primarily composed of peptidoglycan. patsnap.commcmaster.ca Carbenicillin's action is contingent on its capacity to access and bind to specific enzymes located on the inner membrane of the bacterial cell wall, known as penicillin-binding proteins (PBPs). nih.gov

Penicillin-Binding Protein (PBP) Acylation and Inactivation

Carbenicillin (B1668345), like other penicillin antibiotics, functions by acylating the C-terminal domain of penicillin-sensitive transpeptidases, a critical type of PBP. nih.govdrugbank.com This process involves the opening of the beta-lactam ring, a hallmark chemical feature of this antibiotic class. nih.govdrugbank.com The binding of carbenicillin to the active site of a PBP, such as PBP3, results in the formation of a stable acyl-enzyme complex. wikipedia.org This covalent modification effectively inactivates the enzyme. nih.govdrugbank.comwikipedia.org

The interaction between carbenicillin and PBPs is specific. For instance, in Pseudomonas aeruginosa, the target PBPs of carbenicillin-resistant and -sensitive strains exhibit equal sensitivity to the antibiotic, suggesting that resistance in these cases is not due to target modification but rather to factors like reduced permeability. nih.gov The binding of carbenicillin to the active site of PBP3 has been shown to increase the enzyme's thermostability through conformational changes, with hydrogen bonding interactions contributing to the stability of the complex. wikipedia.org

Disruption of Peptidoglycan Cross-linking

The inactivation of PBPs by carbenicillin directly obstructs the final and crucial step of peptidoglycan synthesis: the cross-linking of linear peptidoglycan strands. nih.govdrugbank.compatsnap.com PBPs, specifically transpeptidases, are responsible for catalyzing the formation of peptide bridges between adjacent glycan chains, a process that imparts strength and rigidity to the cell wall. acs.orgacs.org By inhibiting these enzymes, carbenicillin prevents the formation of these essential cross-links. nih.govdrugbank.com

This disruption of peptidoglycan synthesis weakens the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death, particularly in actively dividing cells where cell wall synthesis is continuous. patsnap.comyoutube.com

Role of Bacterial Cell Wall Autolytic Enzymes

The lytic and bactericidal effects of carbenicillin are not solely a direct consequence of the inhibition of cell wall synthesis. Bacterial cell wall autolytic enzymes, such as autolysins, play a significant role in the process. nih.govdrugbank.com It is proposed that carbenicillin may interfere with an inhibitor of these autolysins. nih.govdrugbank.com

Research suggests that the inhibition of cell wall synthesis by antibiotics like penicillin can trigger the activity of these autolytic enzymes. nih.gov This may occur through the destabilization of a complex between the autolysin and its endogenous inhibitor, such as lipoteichoic acid, leading to the degradation of the existing cell wall and contributing to cell lysis. nih.gov

Comparative Analysis of Bactericidal Mechanisms with Other Beta-Lactams

Carbenicillin belongs to the beta-lactam class of antibiotics, which also includes penicillins, cephalosporins, carbapenems, and monobactams. nih.gov The fundamental mechanism of action is shared across this class: the inhibition of bacterial cell wall synthesis through the inactivation of PBPs. youtube.comnih.gov However, there are nuances in their spectrum of activity and interactions with different bacterial species.

| Beta-Lactam Class | General Mechanism of Action | Key Distinctions |

| Penicillins (e.g., Carbenicillin, Ampicillin) | Inhibit bacterial cell wall synthesis by binding to and inactivating PBPs. nih.govaddgene.org | Carbenicillin, a carboxypenicillin, has a broader spectrum against Gram-negative bacteria, including Pseudomonas aeruginosa, compared to earlier penicillins. patsnap.comontosight.ai Ampicillin (B1664943) is also an extended-spectrum penicillin effective against various Gram-negative bacilli. youtube.com |

| Cephalosporins | Inhibit bacterial cell wall synthesis by binding to and inactivating PBPs. nih.gov | Generations of cephalosporins have varying spectrums of activity. For example, third-generation cephalosporins have increased activity against Gram-negative bacteria, while fifth-generation cephalosporins are active against MRSA. youtube.com |

| Carbapenems | Inhibit bacterial cell wall synthesis by binding to and inactivating PBPs. researchgate.net | Possess a very broad spectrum of activity. The mechanism of hydrolysis by some beta-lactamases for carbapenems can differ from that for penicillins and cephalosporins. researchgate.net |

The effectiveness of different beta-lactams can also be influenced by bacterial resistance mechanisms. For instance, the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring is a common resistance strategy. patsnap.com The susceptibility of different beta-lactams to these enzymes varies. Additionally, factors like the permeability of the bacterial outer membrane can affect the ability of the antibiotic to reach its PBP targets. nih.gov For example, carbenicillin's ability to penetrate the outer membrane of Gram-negative bacteria is a key feature of its efficacy against these organisms. patsnap.com

Antimicrobial Spectrum and in Vitro Activity Profiles

Activity against Gram-Negative Bacterial Species

Carbenicillin (B1668345) demonstrates a significant spectrum of activity against various Gram-negative bacteria, a key aspect of its clinical utility. nih.govnih.gov

Pseudomonas aeruginosa Susceptibility Research

Carbenicillin has shown notable activity against Pseudomonas aeruginosa. In one study, 99 out of 143 strains of Pseudomonas sp. exhibited a minimal inhibitory concentration (MIC) of 200 to 300 μg/ml. nih.govnih.gov Another study examining 90 clinical isolates of P. aeruginosa established tentative criteria for susceptibility based on disc diffusion methods. Zones of inhibition of at least 10 mm around a 25-μg disc and 16 mm around a 100-μg disc were proposed as indicators of sensitivity. nih.gov However, it is important to note that some strains of Pseudomonas have developed resistance to carbenicillin. rxlist.comfda.gov Research has indicated that alterations in penicillin-binding proteins and reduced drug penetration into the bacterial cell can contribute to this resistance. researchgate.net

Table 1: In Vitro Susceptibility of Pseudomonas aeruginosa to Carbenicillin

| Study Type | Number of Strains | Key Finding |

| MIC Determination | 143 | 99 strains had an MIC of 200-300 µg/ml. nih.govnih.gov |

| Disc Diffusion | 90 | Susceptible with ≥10 mm zone (25 µg disc) or ≥16 mm zone (100 µg disc). nih.gov |

Proteus Species Activity (e.g., Proteus mirabilis, Proteus vulgaris, Morganella morganii, Providencia rettgeri)

Carbenicillin is active against various Proteus species. The majority of Proteus spp. strains are sensitive to carbenicillin, with MICs often at 25 μg/ml or less. nih.govnih.gov Specifically, carbenicillin has demonstrated clinical efficacy against urinary tract infections caused by susceptible strains of Proteus mirabilis, Proteus vulgaris, Morganella morganii (formerly Proteus morganii), and Providencia rettgeri (formerly Proteus rettgeri). rxlist.comfda.gov

Table 2: In Vitro Activity of Carbenicillin against Proteus Species

| Species | Susceptibility |

| Proteus mirabilis | Generally susceptible. rxlist.comfda.govnih.govnih.gov |

| Proteus vulgaris | Generally susceptible. nih.govrxlist.comfda.govnih.govnih.govnih.gov |

| Morganella morganii | Generally susceptible. rxlist.comfda.gov |

| Providencia rettgeri | Generally susceptible. rxlist.comfda.gov |

Escherichia coli and Enterobacter Species Susceptibility

The majority of Escherichia coli strains are sensitive to carbenicillin, with MICs typically at 25 μg/ml or less. nih.govnih.gov Carbenicillin indanyl sodium has shown effectiveness in experimental urinary tract infections in rats caused by E. coli. nih.govnih.gov It is also indicated for urinary tract infections caused by susceptible strains of Enterobacter species. rxlist.comfda.gov

Table 3: In Vitro Activity of Carbenicillin against E. coli and Enterobacter Species

| Species | Susceptibility |

| Escherichia coli | Majority of strains sensitive with MICs ≤ 25 µg/ml. nih.govnih.gov |

| Enterobacter species | Susceptible strains are indicated for UTI treatment. rxlist.comfda.gov |

Activity against Gram-Positive Bacterial Species

While primarily known for its Gram-negative spectrum, carbenicillin also exhibits activity against certain Gram-positive bacteria.

Non-penicillinase Producing Staphylococcus Species

In vitro data indicate that non-penicillinase producing Staphylococcus species are generally susceptible to carbenicillin indanyl sodium. rxlist.com Studies have shown that carbenicillin indanyl sodium is more active in vitro against penicillinase-producing isolates of S. aureus than ampicillin (B1664943). asm.org Penicillin G, however, remains the most effective penicillin against non-penicillinase-producing staphylococci. nih.gov

Streptococcus pyogenes and Enterococci (S. faecalis) Susceptibility

Carbenicillin indanyl sodium has demonstrated activity against Streptococcus pyogenes in systemic infections in mice. nih.govnih.gov In general, S. pyogenes has remained universally susceptible to penicillin. medscape.com Carbenicillin has also shown clinical efficacy in urinary tract infections caused by susceptible strains of enterococci (S. faecalis). rxlist.comfda.gov

Bacterial Species Exhibiting Intrinsic or Common Resistance

Resistance to carbenicillin can be intrinsic in some bacterial species or acquired through various mechanisms. A primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its beta-lactam ring. wikipedia.orgmcmaster.ca The carboxypenicillin subgroup of penicillins, which includes carbenicillin, is known to be susceptible to degradation by these enzymes. wikipedia.orgmcmaster.ca

Some bacterial species and strains have demonstrated notable resistance:

Klebsiella species: Most Klebsiella species are typically resistant to the action of carbenicillin indanyl sodium. fda.gov

Pseudomonas aeruginosa: While carbenicillin is often used to target this bacterium, some strains have developed resistance. fda.govnih.gov The rapid development of resistance in strains exposed to subinhibitory concentrations has been observed in vitro. nih.gov

Enterobacteriaceae: A 1981 study of 900 ampicillin-resistant Enterobacteriaceae strains found that 73.7% were also resistant to carbenicillin. nih.gov The prevalence of this co-resistance varied significantly by species, with high rates observed in Escherichia coli (91%), Serratia marcescens (90%), and Klebsiella pneumoniae (100%). nih.gov

Klebsiella Species Resistance Patterns

Klebsiella pneumoniae exhibits a high level of resistance to carbenicillin, often as part of a multidrug-resistant profile. nih.gov Its resistance is primarily mediated by the production of β-lactamase enzymes, which are capable of hydrolyzing penicillins, cephalosporins, and even carbapenems. nih.govnih.gov

The primary mechanisms of resistance in Klebsiella pneumoniae include:

Enzymatic Degradation: This is the most significant mechanism of resistance. Klebsiella species produce a wide array of β-lactamase enzymes. nih.govnih.gov

Extended-Spectrum β-Lactamases (ESBLs): These enzymes, such as those from the TEM, SHV, and CTX-M families, can hydrolyze penicillins and extended-spectrum cephalosporins. nih.govmdpi.com The presence of the SHV-1 penicillinase on the chromosome of K. pneumoniae confers intrinsic resistance to ampicillin and ticarcillin. mdpi.com

Carbapenemases: Enzymes like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinases (OXA) confer resistance to a very broad range of β-lactam antibiotics, including carbenicillin and last-resort carbapenems. nih.govmdpi.comresearchgate.net A study found that 100% of ampicillin-resistant K. pneumoniae strains were also resistant to carbenicillin, with many producing TEM-1 or a combination of SHV-1 and TEM-1 enzymes. nih.gov

Porin Modification: Gram-negative bacteria like K. pneumoniae have outer membrane channels called porins (e.g., OmpK35 and OmpK36) that allow antibiotics to enter the cell. mdpi.comcdnsciencepub.com Alterations or loss of these porins can decrease the permeability of the cell membrane to β-lactam antibiotics, reducing the intracellular concentration of the drug and contributing to resistance. nih.govmdpi.com

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target, the penicillin-binding proteins (PBPs). nih.govmdpi.com

Alteration of Penicillin-Binding Proteins (PBPs): The target of β-lactam antibiotics are PBPs. Modifications in the structure of these proteins can decrease their affinity for the antibiotic, leading to resistance. mdpi.comcdnsciencepub.com

Table 2: Summary of Carbenicillin Resistance Mechanisms in Klebsiella pneumoniae

| Mechanism Category | Specific Mechanism | Description |

|---|---|---|

| Enzymatic Inactivation | Production of β-Lactamases (ESBLs, Carbapenemases) | Enzymes like TEM, SHV, CTX-M, KPC, and OXA hydrolyze the β-lactam ring of carbenicillin, rendering it inactive. nih.govnih.govmdpi.com |

| Reduced Permeability | Porin Loss or Mutation | Modification or loss of outer membrane porins (OmpK35/OmpK36) restricts antibiotic entry into the cell. nih.govmdpi.commdpi.com |

| Active Efflux | Efflux Pumps | Membrane pumps actively expel carbenicillin from the bacterial cell, lowering its intracellular concentration. nih.govmdpi.com |

| Target Site Modification | Altered Penicillin-Binding Proteins (PBPs) | Structural changes in PBPs reduce the binding affinity of carbenicillin to its target site. mdpi.comcdnsciencepub.com |

Mechanisms of Antimicrobial Resistance to Carbenicillin

Beta-Lactamase-Mediated Inactivation

The most prevalent mechanism of resistance to carbenicillin (B1668345) involves the production of beta-lactamase enzymes by bacteria. patsnap.com These enzymes effectively neutralize the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs).

Hydrolysis of the Beta-Lactam Ring

Beta-lactamases are enzymes that catalyze the hydrolysis of the amide bond in the beta-lactam ring of penicillin and cephalosporin (B10832234) antibiotics. asm.orgyoutube.com This process chemically inactivates the antibiotic, rendering it incapable of inhibiting bacterial cell wall synthesis. patsnap.com The hydrolysis of the beta-lactam ring involves a nucleophilic attack on the carbonyl carbon of the ring, which is facilitated by a serine residue in the active site of class A, C, and D beta-lactamases, or by zinc ions in class B metallo-beta-lactamases. asm.orgmdpi.com This attack opens the four-membered beta-lactam ring, destroying its structural analogy to the D-alanyl-D-alanine substrate of PBPs and thus eliminating its antibacterial activity. youtube.comyoutube.com

Characterization of Beta-Lactamase Enzymes Affecting Carbenicillin

A variety of beta-lactamase enzymes have been identified that can inactivate carbenicillin. These are often categorized based on their substrate profiles and genetic basis.

TEM-1: This is one of the most common plasmid-mediated beta-lactamases found in Gram-negative bacteria. nih.govnih.gov While it primarily confers resistance to penicillins like ampicillin (B1664943), it also exhibits activity against carbenicillin. nih.gov

PSE-4 (CARB-1): This enzyme, predominantly found in Pseudomonas aeruginosa, is a carbenicillin-hydrolyzing beta-lactamase. nih.gov It demonstrates a high affinity for carbenicillin and is a significant contributor to resistance in this organism. nih.gov

CARB family: This family of beta-lactamases, which includes CARB-1 (PSE-4), CARB-2 (PSE-1), and others, are known for their efficient inactivation of carbenicillin. asm.org A notable member, CARB-7, has been identified in Vibrio cholerae and shows strong activity against carbenicillins. asm.org

| Enzyme Family | Specific Enzyme(s) | Primary Organism(s) | Key Characteristics |

| TEM | TEM-1 | Escherichia coli, other Enterobacteriaceae | Broad-spectrum activity against penicillins, including carbenicillin. nih.govnih.gov |

| CARB | PSE-4 (CARB-1), CARB-7 | Pseudomonas aeruginosa, Vibrio cholerae | High hydrolytic activity specifically against carbenicillins. nih.govasm.org |

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. wikipedia.orgnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at a sufficient concentration to be effective. patsnap.com In Gram-negative bacteria, these pumps often exist as tripartite systems that span both the inner and outer membranes, expelling the drug directly into the external environment. nih.govmdpi.com The expression of these pumps can be constitutive or induced by the presence of the antibiotic itself. wikipedia.org Overexpression of efflux pumps is a significant mechanism of resistance to multiple classes of antibiotics, including carbenicillin. researchgate.net

Alterations and Mutations in Penicillin-Binding Proteins (PBPs)

Carbenicillin, like other beta-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. patsnap.comnih.gov Resistance can arise through alterations or mutations in the genes encoding these PBPs. patsnap.comasm.org These genetic changes can lead to a decreased binding affinity of the antibiotic for the PBP, rendering it less effective at inhibiting cell wall synthesis. asm.orgoup.com For instance, specific amino acid substitutions near the active site of PBPs can significantly reduce the efficacy of beta-lactam antibiotics. nih.gov This mechanism is a common mode of resistance in bacteria such as Helicobacter pylori and pneumococci. asm.orgnih.goveur.nl

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria provides a natural barrier to the entry of many antibiotics. contagionlive.comnih.gov This membrane is an asymmetric bilayer with an outer leaflet composed of lipopolysaccharide (LPS), which restricts the passage of hydrophobic compounds. contagionlive.com Hydrophilic antibiotics like carbenicillin typically enter the periplasmic space through porin channels. nih.govresearchgate.net A reduction in the number of these porin channels or mutations that alter their structure and function can significantly decrease the permeability of the outer membrane to carbenicillin. nih.govresearchgate.net This mechanism, often working in concert with beta-lactamase production or efflux pumps, contributes to high levels of resistance by limiting the access of the antibiotic to its periplasmic targets. nih.govnih.gov

Bacterial Tolerance Mechanisms

Bacterial tolerance refers to the ability of a subpopulation of bacteria, often called "persister cells," to survive lethal concentrations of an antibiotic without being genetically resistant. nih.gov These cells are typically in a dormant or slow-growing state, which makes them less susceptible to antibiotics that target active processes like cell wall synthesis. nih.gov While not a mechanism of resistance in the traditional sense, tolerance can lead to treatment failure as these persister cells can resume growth once the antibiotic is removed. Biofilm formation is a key factor in bacterial tolerance, as the extracellular matrix of the biofilm can limit antibiotic penetration and the cells within the biofilm often exhibit a slower metabolic rate. nih.govnih.gov

Preclinical Pharmacokinetic and Biotransformation Research

In Vitro Hydrolysis Kinetics of Carbenicillin (B1668345) Indanyl Sodium

The conversion of carbenicillin indanyl sodium to its active form, carbenicillin, is a critical step in its mechanism of action. This conversion primarily occurs through the hydrolysis of the ester linkage. In vitro studies are essential to characterize the kinetics of this process.

Ester Cleavage Mechanisms and Rate Constants

Carbenicillin indanyl sodium is designed to be stable in the acidic environment of the stomach and then rapidly hydrolyzed in the small intestine to release carbenicillin. rxlist.com The hydrolysis of the indanyl ester is a key step in its bioactivation. While specific rate constants for the enzymatic and non-enzymatic hydrolysis of the ester bond of carbenicillin indanyl sodium are not extensively detailed in the provided search results, the process is known to be efficient. nih.gov The in vivo activity of orally administered carbenicillin indanyl sodium in animal models is primarily attributed to this rapid hydrolysis. nih.gov

Beta-Lactam Cleavage Kinetics

The stability of the β-lactam ring is crucial for the antibacterial activity of penicillins. Hydrolysis of this ring renders the antibiotic inactive. Studies on carbenicillin have shown that it undergoes hydrolysis, and the rate is influenced by various factors. accesson.kr

Research on the hydrolysis of carbenicillin in pure water at room temperature demonstrated that it was completely hydrolyzed after seven days. accesson.kr The degradation of the β-lactam ring is a key aspect of this process. The rate of hydrolysis of the β-lactam ring can be influenced by pH and the presence of enzymes like β-lactamases. accesson.krnih.gov For instance, carbenicillin is a very poor substrate for class C β-lactamases, with low catalytic turnover rates (kcat values between 1 x 10⁻³ and 0.1 s⁻¹). nih.gov

A study on the hydrolysis of various penicillins indicated that the degradation of carbenicillin is similar to that of penicillin G. accesson.kr The breakdown plots from this study showed a progressive decrease in the concentration of carbenicillin over time, indicating its hydrolysis. accesson.kr

Table 1: Hydrolysis of Carbenicillin in Pure Water

| Time (days) | Percentage of Intact Carbenicillin Remaining |

|---|---|

| 0 | 100% |

| 1 | ~80% |

| 2 | ~60% |

| 3 | ~40% |

| 4 | ~20% |

| 5 | ~10% |

| 6 | ~5% |

| 7 | 0% |

This data is an approximation based on the graphical representation in the cited literature. accesson.kr

Influence of pH on Hydrolysis Stability

The pH of the environment significantly impacts the stability of penicillins, including carbenicillin. Hydrolysis of the β-lactam ring can be catalyzed by both acidic and basic conditions. nih.gov Generally, penicillins are more stable under neutral to slightly acidic conditions.

Studies on other β-lactam antibiotics, such as ampicillin (B1664943), cefalotin, and cefoxitin, have shown that base-catalyzed hydrolysis is significantly faster than acid-catalyzed or neutral pH hydrolysis. nih.gov For penicillin G, degradation is faster under acidic and alkaline conditions compared to neutral conditions. nih.gov While specific data for carbenicillin indanyl sodium's pH-dependent hydrolysis is not available in the provided results, the general principles of penicillin chemistry suggest it would follow a similar pattern. The ester linkage of the prodrug is designed to be relatively stable at the low pH of the stomach. rxlist.com

Absorption Studies in Animal Models

Animal models are instrumental in understanding the absorption and subsequent metabolic fate of orally administered drugs like carbenicillin indanyl sodium.

Intestinal Absorption Kinetics (e.g., in situ rat intestinal recirculating method)

Following oral administration, carbenicillin indanyl sodium is rapidly absorbed from the small intestine. wikipedia.orgrxlist.com The in situ single-pass intestinal perfusion (SPIP) technique in rats is a common method used to investigate the intestinal permeability of drugs. ijpsonline.comnih.gov This method allows for the determination of effective permeability coefficients (Peff). ijpsonline.com While specific Peff values for carbenicillin indanyl sodium were not found, the rapid absorption observed in animal studies suggests good intestinal permeability. nih.govrxlist.com

The in situ closed-loop perfusion method in rats is another valuable tool for studying drug absorption. nih.govresearchgate.net These techniques provide a controlled environment to study absorption kinetics while maintaining an intact blood supply. ijpsonline.com

Role of Intestinal Non-specific Esterases in Prodrug Conversion

The conversion of the prodrug carbenicillin indanyl sodium to the active carbenicillin is facilitated by non-specific esterases present in the body, particularly in the intestine. nih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing carbenicillin and indanol. nih.gov

Studies in dogs and rats have shown that after oral administration, carbenicillin indanyl sodium is hydrolyzed, and the indanol moiety is further metabolized. nih.govnih.gov In rats, indanol is primarily excreted as conjugates. nih.gov The efficient in vivo antibacterial activity seen in mice and rats after oral administration of carbenicillin indanyl sodium is a direct reflection of the effective hydrolysis of the ester to carbenicillin. nih.govnih.gov

Non-specific esterases are known to be present in the epithelial brush border and goblet cells of the colonic mucosa. nih.gov The rapid conversion of the prodrug after absorption from the small intestine indicates a significant role of these intestinal enzymes. wikipedia.orgrxlist.com

Metabolic Fate and By-product Identification in Preclinical Models

Carbenicillin indanyl sodium is an indanyl ester prodrug of carbenicillin. Following oral administration, it is absorbed from the intestine and subsequently hydrolyzed by esterases present in tissue and serum to release the active antibiotic, carbenicillin, and the indanyl moiety, indanol. nih.govasm.orgnih.gov

Conversion to Carbenicillin

Preclinical research in various animal models demonstrates the efficient and rapid in vivo hydrolysis of carbenicillin indanyl sodium to its pharmacologically active form, carbenicillin. nih.govnih.gov Studies in mice and rats have shown that the antibacterial activity observed following oral administration of the ester is primarily due to this conversion. nih.govnih.gov

Within one hour of administration to mice, rats, and dogs, chromatographic analysis of serum and urine samples detected only carbenicillin, with the intact ester, carbenicillin indanyl sodium, being undetectable. asm.org This rapid biotransformation underscores the role of the compound as an effective delivery system for carbenicillin. wikipedia.org While the ester itself can be converted to carbenicillin in vitro in certain laboratory media, the rate is considerably slower than what occurs in vivo. asm.org

Formation of Indanyl Sulfate (B86663) and Glucuronide Conjugates

The metabolic fate of the indanyl portion of the molecule has been investigated using labeled compounds in preclinical models, revealing species-specific pathways. nih.gov After the initial hydrolysis releases indanol, this moiety undergoes further biotransformation before excretion. nih.govnih.gov

In dogs, orally administered indanol, either as part of carbenicillin indanyl sodium or as free indanol, is metabolized into several products. nih.gov The primary metabolites identified in dog urine are the glucuronide and sulfate ester conjugates of indanol. nih.govnih.gov Additionally, dogs were found to form conjugates of two hydroxyindanones and two hydroxyindanols. nih.govnih.gov

In contrast, studies in rats show a more limited metabolic pathway. nih.gov When administered either indanol or carbenicillin indanyl sodium, rats exclusively excrete the glucuronide and sulfate conjugates of indanol in the urine. nih.govnih.gov

Table 1: Identified Metabolites of the Indanyl Moiety in Preclinical Models

| Animal Model | Metabolite(s) | Reference(s) |

| Dog | Indanol glucuronide, Indanol sulfate, Hydroxyindanone conjugates, Hydroxyindanol conjugates | nih.gov, nih.gov |

| Rat | Indanol glucuronide, Indanol sulfate | nih.gov, nih.gov |

Excretion Pathways in Animal Studies

The primary route of elimination for carbenicillin indanyl sodium and its metabolites in preclinical animal models is through the kidneys into the urine. nih.govrxlist.com Studies involving radiolabeled carbenicillin indanyl sodium administered orally to dogs and rats showed good recovery of the label in the urine, with most of it being excreted within the first 24 hours. asm.org In these studies, only trace amounts of radioactivity were detected in the feces. asm.org

The regenerated parent antibiotic, carbenicillin, is found in substantial quantities in the urine of mice, rats, and dogs. asm.org The metabolic by-products of the indanyl moiety, specifically indanyl sulfate and indanyl glucuronide, are also eliminated via the urine. nih.govfda.gov

In a study involving a dog with a chronic implanted bile cannula, a portion of the administered indanyl carbenicillin was recovered in the bile, suggesting that biliary excretion may represent a minor pathway of elimination in this species. asm.org

Synthesis and Degradation Pathway Elucidation

Synthetic Approaches to Carbenicillin (B1668345) Indanyl Sodium

Carbenicillin indanyl sodium is a semisynthetic penicillin, specifically the sodium salt of the indanyl ester of carbenicillin. rxlist.com Its synthesis involves the creation of an ester linkage that renders the molecule acid-stable and suitable for oral administration, after which it is rapidly hydrolyzed in the body to release the active carbenicillin. rxlist.comnih.govasm.org

One documented synthetic procedure for preparing indanyl carbenicillin involves the reaction of the indanylic hemiester of phenylmalonic acid with pivaloyl chloride. google.com This reaction is conducted in a solvent such as dichloromethane (B109758) or carbon tetrachloride, in the presence of methyl ethyl pyridine (B92270) at a controlled temperature between -15 and -10°C. google.com This is followed by a reaction with a solution of the trimethylsilyl (B98337) ester of 6-aminopenicillanic acid in methylene (B1212753) chloride. google.com The final product is then purified using conventional methods after the solvent is evaporated. google.com The chemical structure of Carbenicillin Indanyl Sodium is shown in Figure 1.

Chemical Stability and Degradation Kinetics

The stability of penicillins, including carbenicillin indanyl sodium, is influenced by factors such as pH and temperature. nih.gov While generally stable for years in a dry, solid state at room temperature, solutions are stable for only short periods unless frozen. nih.gov

The indanyl esterification of carbenicillin serves a crucial function in protecting the molecule from acid-catalyzed hydrolysis. Carbenicillin indanyl sodium is noted to be more resistant to this form of degradation than carbenicillin itself, rendering it stable in the presence of acidic gastric secretions. nih.gov This acid stability is a key property, as the parent compound, carbenicillin, is susceptible to gastric juices. nih.govwikipedia.org The general mechanism for the acid-catalyzed hydrolysis of penicillins involves the protonation of the nitrogen atom within the β-lactam ring, which leads to its cleavage. accesson.kr The enhanced stability of the indanyl ester derivative ensures that the active compound can be absorbed following oral administration before significant degradation occurs. asm.org

Upon absorption from the gastrointestinal tract, carbenicillin indanyl sodium is rapidly converted to carbenicillin through the hydrolysis of its ester linkage. rxlist.comnih.govwikipedia.org This process regenerates the active parent compound, with only trace amounts of the ester being detectable in serum. asm.org

The subsequent degradation of carbenicillin in aqueous solutions follows pathways common to other β-lactam antibiotics. The primary and most significant step is the hydrolysis of the strained β-lactam ring. accesson.kr This reaction can occur in pure water at room temperature, and studies have shown that carbenicillin can be completely hydrolyzed over a period of seven days under these conditions. accesson.kr The resulting product from this ring-opening is the corresponding penicilloic acid, which is biologically inactive. accesson.kr

The degradation rate of penicillins is temperature-dependent. nih.gov For instance, studies on Penicillin-G in solution show a significant increase in decay as temperature rises, with 38% degradation at 20°C in 24 hours, 50% at 37°C, and 66% within 3 hours at 56°C. nih.gov This general principle applies to carbenicillin, whose stability is known to be temperature-dependent. nih.gov Research on various antibiotics has confirmed that hydrolysis rates for compounds like tetracyclines generally increase as temperature and pH increase, following Arrhenius relationships. usgs.gov

The effect of ionic strength on the degradation rates of penicillins is less definitive. One study on several antibiotics, including sulfonamides and tetracyclines, found that ionic strength did not have a statistically significant effect on their degradation rates. usgs.gov Conversely, other research focusing specifically on potassium penicillin G indicated that ionic strength does play a role in its chemical stability. nih.gov This suggests that the influence of ionic strength may be specific to the particular penicillin derivative and the solution conditions.

Catalytic Oxidation Studies for Degradation of Penicillanic Acid Derivatives

The degradation of penicillanic acid derivatives, such as carbenicillin, through catalytic oxidation has been investigated as a method to address antibiotic presence in the environment. nepjol.info One study explored the kinetics of carbenicillin oxidation by diperiodatocuprate [DPC (III)] in a basic medium, catalyzed by Cobalt (III) chloride. nepjol.infotucl.edu.np

The investigation, conducted at 298K and an ionic strength of 0.01 mol-dm-3, determined a 1:4 stoichiometric relationship between carbenicillin (CRBC) and DPC (III). nepjol.info The reaction was found to be pseudo-first order with respect to the DPC (III) oxidant and showed fractional order dependence on carbenicillin and the Co(III) catalyst. nepjol.info The primary active species of the oxidant was identified as monoperiodatocuperate [MPC (III)]. nepjol.info

The degradation process yielded two main products, which were identified through spectral and elemental analysis as Phenyl-malonic acid and 2-(amino(carboxy)methyl)-5,5-dimethyl-4,5-dihydrothiazole-4-carboxylic acid-1-oxide. nepjol.info

Table 1: Elemental Analysis of Carbenicillin Oxidation Products and Intermediate Complex nepjol.info

| Compound | Formula | %C (Found/Calc) | %H (Found/Calc) | %N (Found/Calc) |

| Co(III)-CRBC Complex | C17H18Cl3CoN2O6S | 36.65 / 36.74 | 3.20 / 3.26 | 5.00 / 5.03 |

| Product A | C9H8O4 | 59.95 / 60.00 | 4.40 / 4.48 | - |

| Product B | C8H12N2O4S | 38.65 / 38.70 | 4.80 / 4.87 | 11.25 / 11.28 |

Analytical Methodologies in Carbenicillin Indanyl Sodium Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of Carbenicillin (B1668345) indanyl sodium and its active metabolite, carbenicillin. These methods separate the compound from impurities, degradation products, and biological matrix components, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of carbenicillin in various samples, including pharmaceutical formulations and biological fluids. nih.gov An LC method (a form of HPLC) has been successfully developed and validated for the quantitation of carbenicillin in human serum. nih.gov In this method, after a protein precipitation and extraction process, the separation is achieved using a reverse-phase C18 column. nih.gov The mobile phase typically consists of a buffered organic solvent mixture, such as acetonitrile (B52724) and a phosphate (B84403) buffer, to ensure optimal separation and peak shape. nih.gov

UV detection is commonly employed for quantification, with the wavelength set at a maximum absorbance for carbenicillin, such as 208 nm. nih.gov The method demonstrates good linearity over a specific concentration range, with a limit of quantitation suitable for therapeutic monitoring. nih.gov Validation studies confirm the method's precision and accuracy, with interday precision (RSD) values reported between 1.1% and 6.9%. nih.gov HPLC has also been instrumental in stability studies of carbenicillin solutions, proving to be a stability-indicating assay. nih.gov Research has also suggested that HPLC can resolve carbenicillin from its isomers, as it may exist as a mixture of two isomers at equilibrium. nih.gov

Table 1: Example of HPLC Parameters for Carbenicillin Quantitation

| Parameter | Specification |

|---|---|

| Column | Microsorb C18, 3 µm |

| Mobile Phase | Acetonitrile-tetrabutylammonium-phosphate buffer (pH 6.6) |

| Detection | UV at 208 nm |

| Run Time | 8 minutes |

| Linearity Range | 0.25-20 µg/ml |

| Limit of Quantitation | 0.25 µg/ml |

Data sourced from a validated LC method for carbenicillin quantitation in human serum. nih.gov

Thin Layer Chromatography (TLC) for Identity and Purity

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary identification and purity assessment of penicillins, including carbenicillin. researchgate.net The technique relies on the differential migration of compounds on a stationary phase, typically silica (B1680970) gel GF254, under the influence of a mobile phase. researchgate.net

For the analysis of beta-lactam antibiotics, various solvent systems can be employed as the mobile phase to achieve separation from related substances and impurities. researchgate.net After development, the spots can be visualized under UV light (at 254 nm or 366 nm) or by spraying with specific chemical reagents. researchgate.net A common detection method involves hydrolyzing the beta-lactam ring with a sodium hydroxide (B78521) solution, followed by spraying with a ninhydrin (B49086) solution and heating, which produces colored spots. researchgate.net While no single TLC system can separate all beta-lactams, the use of multiple systems and color reactions can reliably identify the compounds. researchgate.net

Table 2: Representative TLC System for Penicillin Analysis

| Component | Description |

|---|---|

| Stationary Phase | Silica gel GF254 plates |

| Mobile Phase Example | Chloroform: Methanol: Water: Acetic Acid (6:3:1:0.1 v/v) syncsci.com |

| Detection | 1. UV light (254 nm) 2. Spray with 1N Sodium Hydroxide, then 0.1% Ninhydrin solution and heat. researchgate.net |

Gas Liquid Chromatography and Pyrolysis Mass Spectrometry

While Gas Chromatography (GC) is less common for intact, thermally labile molecules like penicillins, Pyrolysis Mass Spectrometry (Py-MS) offers a unique analytical approach. nih.gov Py-MS involves the thermal decomposition of a sample in an inert atmosphere, followed by mass spectrometric analysis of the resulting fragments. This technique can generate a complex but reproducible fingerprint, or pyrogram, characteristic of the original molecule.

Spectroscopic Methods for Structural Analysis and Kinetic Studies

Spectroscopic techniques are indispensable for elucidating the chemical structure of Carbenicillin indanyl sodium and for studying the kinetics of its conversion to carbenicillin and subsequent degradation.

UV-VIS Spectrophotometry for Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a versatile tool used in several aspects of carbenicillin analysis. As a detector in HPLC, it allows for the quantification of the compound as it elutes from the column. nih.gov Beyond its use in chromatography, UV-Vis spectrophotometry is a valuable method for monitoring reaction kinetics. nih.gov

The hydrolysis of Carbenicillin indanyl sodium to carbenicillin and subsequent degradation reactions can be monitored by observing changes in the UV absorbance over time. The technique can be employed in a high-throughput format, such as in 96-well plates, to rapidly screen conditions or study enzymatic conversions. nih.gov For example, a spectrophotometric method for the related penicillin, ampicillin (B1664943), was developed based on its charge-transfer complexation reaction with iodine, which produces a colored product with maximum absorbance at 290 and 360 nm. researchgate.net This approach allows for the quantification of the antibiotic and can be adapted to monitor reactions that consume or produce UV-active species. researchgate.net The ability to monitor biochemical changes in real-time makes it a powerful tool compared to simple optical density measurements. nih.gov

Mass Spectrometry for Degradation Product Identification

Mass Spectrometry (MS) is a powerful technique for the identification of unknown compounds, making it essential for characterizing the degradation products of Carbenicillin indanyl sodium. Carbenicillin indanyl sodium is noted to be more resistant to acid-catalyzed hydrolysis than carbenicillin itself, but degradation can still occur under various stress conditions. nih.gov

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the method of choice for this purpose. mdpi.com The process involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, light) to generate degradation products. mdpi.com The resulting mixture is then analyzed by LC-MS. The high-resolution MS provides accurate mass measurements, which allow for the determination of the elemental composition of the degradation products. mdpi.com By comparing the fragmentation pattern (MS/MS spectra) of a degradation product with that of the parent drug, the site of chemical modification can be deduced, leading to the elucidation of its structure. mdpi.com This systematic approach allows for the creation of a comprehensive degradation profile, which is crucial for ensuring the quality and safety of the pharmaceutical product.

Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR)

The structural elucidation and confirmation of compounds like Carbenicillin indanyl sodium rely on powerful spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are central to this process, providing detailed information about the molecule's functional groups and atomic arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable analytical technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An FTIR spectrometer measures this absorption and generates a spectrum, which serves as a molecular "fingerprint." In the analysis of penicillins, FTIR can identify key structural features such as the β-lactam ring, amide groups, and carboxylic acid moieties by detecting their characteristic vibrational frequencies. mdpi.comcore.ac.uk For instance, the stretching vibration of the carbonyl (C=O) bond within the β-lactam ring shows a characteristic band in the IR spectrum. mdpi.com Studies have utilized FTIR to analyze penicillin G, a related compound, by identifying the CO stretching bands to characterize the molecule in different solvents. mdpi.com This technique, often combined with chemometric methods like partial least squares (PLS), can also be used for the simultaneous quantitative determination of different penicillins in pharmaceutical mixtures. nih.gov Research has confirmed that the chemical structure of penicillin remains unchanged after certain physical processes, like ultrasonic irradiation, by comparing the FTIR spectra before and after the treatment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled method for determining the precise three-dimensional structure of molecules in solution. cas.cz It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H NMR) and carbon-13 (¹³C NMR). researchgate.net By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each atom, revealing how atoms are connected and arranged in space. nih.gov In the context of carbenicillin research, NMR is indispensable for confirming the identity and purity of the compound. It can be used to analyze the complete structure of complex related molecules like lipopolysaccharides. nih.gov Furthermore, NMR-based metabolomics can be employed to study the metabolic effects of antibiotics on bacteria. For example, NMR has been used to observe changes in the metabolic profile of Escherichia coli when treated with carbenicillin, providing insights into its mechanism of action. nih.gov

Microbiological Assay Methods for Antimicrobial Activity Assessment

Microbiological assays are fundamental to determining the effectiveness of an antibiotic against specific microorganisms. These methods measure the ability of the antibiotic to inhibit bacterial growth under controlled laboratory conditions.

Disk Diffusion Susceptibility Testing Methodologies

The disk diffusion test, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to determine the susceptibility of a bacterium to an antibiotic. wikipedia.orgasm.org The procedure involves spreading a standardized inoculum of bacteria onto the surface of an agar (B569324) plate. asm.org A paper disk impregnated with a specific concentration of the antibiotic, such as carbenicillin, is then placed on the agar surface. wikipedia.org The antibiotic diffuses from the disk into the agar, creating a concentration gradient. wikipedia.org After incubation, if the bacteria are susceptible to the antibiotic, a clear circular area of no growth, known as a "zone of inhibition," will appear around the disk. wikipedia.org

The diameter of this zone is measured and compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant. nih.gov Research on carbenicillin has shown that the concentration of the antibiotic on the disk is a critical factor. Studies comparing 50-µg and 100-µg carbenicillin disks concluded that the 100-µg disk provides better discrimination between susceptible and resistant strains, particularly for organisms like Pseudomonas aeruginosa. nih.gov For anaerobic bacteria, a specific interpretive scheme for 100-µg carbenicillin disks has been recommended based on extensive testing. nih.gov

Table 1: Interpretive Scheme for Anaerobic Bacteria with 100-µg Carbenicillin Disks nih.gov

| Zone Diameter (mm) | Interpretation |

| ≤ 8 | Resistant |

| 9 - 12 | Indeterminate |

| ≥ 13 | Susceptible |

This table provides the standardized zone diameter criteria for interpreting the susceptibility of anaerobic bacteria to carbenicillin using a 100-µg disk.

Dilution Methods for Minimum Inhibitory Concentration (MIC) Determination

Dilution methods are quantitative techniques used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic. The MIC is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism in vitro. nih.gov This is a critical value for understanding an antibiotic's potency. The two primary dilution methods are broth dilution and agar dilution.

In the broth dilution method , a series of tubes or microplate wells are prepared with a nutrient broth containing serial twofold dilutions of the antibiotic. Each tube is then inoculated with a standardized suspension of the test bacterium and incubated. The MIC is identified as the lowest concentration of the antibiotic in which no visible turbidity or growth is observed.

In the agar dilution method , the antibiotic is incorporated into the agar medium in varying concentrations before the agar solidifies. The surface of each plate is then inoculated with the test bacteria. After incubation, the MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.

Studies have used these methods to determine the MIC of carbenicillin against a wide range of bacteria. For example, research has shown that for certain strains of E. coli, the presence of a resistance-conferring plasmid can dramatically increase the MIC of carbenicillin. researchgate.net The MIC of carbenicillin for Pseudomonas aeruginosa has also been extensively studied, with median values ranging from 25 to 100 µg/mL depending on the inoculum size and whether the endpoint is reduced growth or complete inhibition. nih.gov

Table 2: Example MIC Values for Carbenicillin Against E. coli researchgate.net

| Bacterial Strain | Plasmid Status | Approximate MIC (µg/mL) |

| E. coli MG1655 | Without plasmid | ~10 |

| E. coli MG1655 | With pBluescript II plasmid | >2000 |

| E. coli W1655 F+ | Without plasmid | ~10 |

| E. coli W1655 F+ | With pBluescript II plasmid | >2000 |

This table illustrates the significant impact of a resistance plasmid (pBluescript II, containing a beta-lactamase gene) on the Minimum Inhibitory Concentration (MIC) of carbenicillin required to inhibit different E. coli strains.

Structure Activity Relationship Sar of Carbenicillin Prodrugs

Impact of Indanyl Ester Moiety on Pharmacokinetic Properties

Carbenicillin (B1668345) indanyl sodium is the 5-indanyl ester of carbenicillin. asm.org This modification is a key determinant of its improved pharmacokinetic profile. The indanyl ester moiety serves to mask the polar carboxyl group of the parent carbenicillin molecule, thereby increasing its lipophilicity. asm.org This enhanced lipophilicity facilitates absorption from the gastrointestinal tract. asm.orgrxlist.com

Following oral administration, carbenicillin indanyl sodium is absorbed and then rapidly hydrolyzed by esterases present in the small intestine, blood, and other tissues to release the active carbenicillin and indanol. wikipedia.orgnih.gov The indanyl group was strategically selected for its ability to confer stability in acidic conditions and to promote absorption. asm.orgnih.gov The bulky nature of the indanyl group provides steric hindrance, protecting the ester linkage from premature hydrolysis in the stomach's acidic milieu. asm.org

The efficiency of this prodrug strategy is evident in pharmacokinetic studies. After oral administration of carbenicillin indanyl sodium, therapeutically effective concentrations of carbenicillin are achieved in the plasma and urine. nih.govdrugbank.com The indanol that is released is metabolized and excreted primarily in the urine as glucuronide and sulfate (B86663) conjugates. nih.gov

Table 1: Pharmacokinetic Parameters of Carbenicillin and its Prodrugs

| Compound | Route of Administration | Oral Bioavailability | Key Metabolic Process |

|---|---|---|---|

| Carbenicillin | Intravenous/Intramuscular | Poor patsnap.com | Minimal metabolism drugbank.com |

| Carbenicillin Indanyl Sodium | Oral | Good asm.org | Hydrolysis to carbenicillin and indanol wikipedia.orgnih.gov |

Comparative SAR of Alpha-Esters of Carbenicillin (e.g., Carbenicillin Phenyl Sodium)

The success of carbenicillin indanyl sodium prompted investigations into other alpha-esters of carbenicillin to elucidate the structure-activity relationships (SAR) governing oral bioavailability. The general approach involves esterifying the alpha-carboxyl group of carbenicillin with different alcohols.

The stability of the ester bond to acid-catalyzed hydrolysis is a critical factor for an orally administered prodrug. While both phenyl and indanyl esters offer a degree of acid stability, the bulkier indanyl group generally affords greater protection against premature breakdown in the stomach. Furthermore, the rate of enzymatic hydrolysis by esterases in the body is a key determinant of the rate and extent of active drug release.

Research into various alpha-esters of carbenicillin has provided valuable insights into these relationships. The data generally indicate that an optimal balance is required; the ester must be stable enough to be absorbed yet labile enough to be efficiently cleaved to release carbenicillin.

Table 2: Comparative Properties of Carbenicillin Alpha-Esters

| Ester Moiety | Relative Acid Stability | Relative Rate of Enzymatic Hydrolysis | Resultant Oral Bioavailability |

|---|---|---|---|

| Phenyl | Moderate | Moderate | Moderate |

| Indanyl | High | Rapid | High asm.org |

Quantitative Structure-Absorption Rate Relationship (QSAR) Studies for Prodrugs

Quantitative Structure-Absorption Rate Relationship (QSAR) is a computational modeling technique used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity, in this case, the rate of absorption. nih.govpharmdbm.com For carbenicillin prodrugs, QSAR studies have been instrumental in understanding how the physicochemical properties of the ester moiety influence oral absorption. pharmdbm.com

These studies typically involve the synthesis of a series of related prodrugs with systematic variations in the ester group. The absorption rates of these compounds are then measured experimentally. Various physicochemical descriptors are used in the QSAR models, including:

Lipophilicity (log P): This parameter measures the partitioning of a compound between an octanol (B41247) and water phase, indicating its lipid solubility. Increased lipophilicity generally enhances membrane permeability and absorption.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing properties of substituents, which can affect the stability of the ester bond.

Steric Parameters (e.g., Taft's steric parameter): These quantify the bulkiness of the ester group, which can influence both the rate of hydrolysis and interactions with biological membranes and enzymes.

A typical QSAR equation for the absorption of carbenicillin prodrugs might look like:

log(Absorption Rate) = c₁logP - c₂(logP)² + c₃σ + c₄Eₛ + C

This equation often reveals a parabolic relationship with lipophilicity, suggesting an optimal log P value for absorption. The electronic and steric parameters further refine the model by accounting for their influence on ester stability and hydrolysis.

QSAR studies on carbenicillin esters have quantitatively confirmed that a lipophilic and sterically hindered ester group is advantageous for achieving good oral bioavailability. The indanyl group in carbenicillin indanyl sodium fulfills these criteria, providing a scientific rationale for its clinical success as an oral prodrug of carbenicillin.

Advanced Research Perspectives and Emerging Areas

Computational Chemistry and Molecular Modeling in Prodrug Design

The design of a prodrug like carbenicillin (B1668345) indanyl sodium, where an indanyl ester group is attached to the parent carbenicillin molecule to improve oral absorption, is a classic pharmaceutical strategy. wikipedia.org Modern research, however, is increasingly employing computational chemistry and molecular modeling to refine and rationalize such designs. These in silico approaches offer a powerful lens to examine the molecular interactions that govern a prodrug's efficacy long before synthesis. nih.govresearchgate.net

Computational methods, including Density Functional Theory (DFT), ab initio calculations, and molecular mechanics (MM), can be used to model the entire lifecycle of the carbenicillin indanyl sodium prodrug. nih.govresearchgate.net Researchers can simulate the hydrolysis of the ester linkage, a critical step that releases the active carbenicillin. wikipedia.org By calculating the energy barriers and reaction pathways for this process, it's possible to predict the rate of drug release under physiological conditions. researchgate.netresearchgate.net This predictive power allows for the virtual screening of alternative ester groups to optimize the balance between stability in the digestive tract and efficient cleavage in the bloodstream. researchgate.net

Furthermore, molecular docking simulations can model how carbenicillin indanyl sodium interacts with human esterase enzymes responsible for its activation. These models provide insights into the specific binding affinities and orientations required for efficient catalysis, guiding the design of prodrugs with enhanced bioconversion rates. researchgate.net

Table 1: Applications of Computational Methods in Prodrug Design

| Computational Method | Application in Carbenicillin Indanyl Sodium Prodrug Design | Research Goal |

| Molecular Docking | Simulating the binding of the indanyl ester to human esterase enzymes. | Predict and optimize the efficiency of the enzymatic hydrolysis to active carbenicillin. |

| Quantum Mechanics (DFT, ab initio) | Modeling the electronic structure and reaction pathway of ester hydrolysis. | Calculate the stability of the prodrug and the energy required for its conversion. |

| Molecular Dynamics (MD) | Simulating the movement and interaction of the prodrug in a biological environment (e.g., across a membrane). | Assess membrane permeability and predict absorption characteristics. |

Integration of Omics Technologies in Understanding Antimicrobial Action and Resistance

The advent of "omics" technologies has revolutionized the study of antimicrobial agents. researchgate.netamr-insights.eu These high-throughput methods—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic, system-level view of how bacteria respond to antibiotics like carbenicillin and how they develop resistance. nih.govmdpi.com

When a bacterium is exposed to carbenicillin, its entire cellular machinery reacts. Omics technologies allow for a comprehensive snapshot of these changes:

Transcriptomics (RNA-Seq): This technique reveals which genes are switched on or off in response to carbenicillin. For example, studies can identify the upregulation of genes encoding β-lactamase enzymes, which are a primary mechanism of resistance to penicillins, or genes for efflux pumps that actively expel the antibiotic from the cell. nih.govnih.gov

Proteomics: By analyzing the complete set of proteins, researchers can quantify changes in the abundance of specific proteins, such as Penicillin-Binding Proteins (PBPs)—the primary targets of carbenicillin—or the enzymes involved in cell wall stress responses. nih.gov

Metabolomics: This approach profiles the small-molecule metabolites within the cell. Exposure to carbenicillin causes significant metabolic disruption, particularly in pathways related to cell wall synthesis and energy production (e.g., ATP). nih.gov Analyzing these metabolic shifts can uncover novel toxic effects and secondary mechanisms of action. mdpi.comnih.gov

Integrating these omics datasets provides a multi-layered understanding of resistance. For instance, a genomic analysis might identify a mutation in a gene for a porin channel, proteomics could confirm the reduced expression of that channel protein, and metabolomics could show the resulting metabolic bottlenecks. This integrated approach is crucial for understanding complex resistance phenotypes in pathogens like Klebsiella pneumoniae and E. coli. nih.govnih.gov

Environmental Impact and Prevalence of Carbenicillin Resistance Genes

The widespread use of antibiotics has led to their dissemination in the environment, creating selective pressure for the emergence and spread of antibiotic resistance genes (ARGs). mdpi.comsupdigital.org Carbenicillin, as a member of the β-lactam class, is central to this environmental concern. Effluents from wastewater treatment plants are a major source of ARGs entering aquatic ecosystems. mtroyal.ca

Research has shown that the environment, including soil and water, acts as a vast reservoir for ARGs. researchgate.netwisc.edu Genes conferring resistance to carbenicillin are frequently detected in environmental samples. One of the most common mechanisms is the production of β-lactamase enzymes, which inactivate the antibiotic. The genes encoding these enzymes, such as the blaTEM and blaSHV families, are often located on mobile genetic elements like plasmids. nih.govnih.gov This mobility allows them to be easily transferred between different bacterial species, including from harmless environmental bacteria to human pathogens. nih.gov

Studies have documented the prevalence of carbenicillin resistance in various environmental contexts:

A study of Gram-negative bacteria from a hospital environment found that 73.7% of ampicillin-resistant strains were also resistant to carbenicillin, with the resistance often conferred by transferable TEM-type β-lactamases. nih.gov

Functional metagenomic analyses of soil have identified novel response regulator genes that, when transferred to E. coli, can enhance resistance specifically to carbenicillin. wisc.edu

Investigations of coastal marine environments have revealed a diversity of carbapenem (B1253116) resistance genes (which often confer cross-resistance to carbenicillin) in numerous bacterial genera, highlighting the aquatic environment as a vector for novel ARGs. nih.gov

Table 2: Common Carbenicillin Resistance Genes Found in Environmental and Clinical Settings

| Resistance Gene Family | Enzyme Produced | Mechanism of Action | Common Bacterial Hosts |

| blaTEM | TEM-type β-lactamases (e.g., TEM-1, TEM-2) | Hydrolysis of the β-lactam ring | E. coli, K. pneumoniae, P. aeruginosa |

| blaSHV | SHV-type β-lactamases (e.g., SHV-1) | Hydrolysis of the β-lactam ring | K. pneumoniae, E. coli |

| blaCTX-M | CTX-M-type extended-spectrum β-lactamases | Broader spectrum hydrolysis, including cephalosporins | E. coli, K. pneumoniae |

| Efflux Pump Genes (e.g., acrD, mdtA) | Multidrug Efflux Pumps | Active transport of the antibiotic out of the cell | E. coli, P. aeruginosa |

Novel Analytical Approaches for In Situ and Real-Time Monitoring

The ability to accurately and rapidly measure antibiotic concentrations and their effects is crucial for both clinical and research applications. Novel analytical methods are being developed to move beyond traditional, time-consuming laboratory assays towards in situ and real-time monitoring.

Advanced laboratory-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been refined for the highly sensitive and simultaneous quantification of multiple antibiotics, including penicillins, in complex matrices like human serum or soil. rsc.orgnih.gov These methods allow for precise measurements with low sample volumes, supporting applications like therapeutic drug monitoring. rsc.org

More cutting-edge approaches are focused on real-time analysis:

Native Mass Spectrometry (Native MS): This technique allows for the study of proteins and their interactions in a near-native state. It has been used to monitor the enzymatic activity of bacterial phosphatases in real time and to observe their inhibition by antibiotics. nih.govacs.org This approach could be adapted to directly visualize the interaction of carbenicillin with its PBP targets or to monitor its inactivation by β-lactamases as it happens. nih.gov

Biosensors: These devices use a biological recognition element (like an antibody or enzyme) coupled to a transducer to detect a target molecule. mdpi.com Biosensors are being developed for point-of-care and continuous real-time monitoring of antibiotic levels in patients. mdpi.com A biosensor for carbenicillin could provide immediate feedback on drug concentration, enabling precise, individualized therapy and improving outcomes, especially in critically ill patients. mdpi.com

These innovative analytical tools hold the promise of transforming how carbenicillin is studied and used, providing dynamic insights into its pharmacokinetics, mechanisms of action, and the real-time evolution of resistance. nih.govmdpi.com

Q & A

Q. What is the structural basis for Carbenicillin Indanyl Sodium's β-lactamase stability compared to other penicillins?

Carbenicillin Indanyl Sodium's β-lactamase resistance stems from its α-carboxy substitution and indanyl ester moiety, which sterically hinder enzyme access. To confirm this:

- Perform minimum inhibitory concentration (MIC) assays against β-lactamase-producing Pseudomonas aeruginosa strains, comparing results with non-esterified carbenicillin .

- Use nuclear magnetic resonance (NMR) to analyze spatial arrangement and molecular interactions with β-lactamase enzymes .

- Validate findings with X-ray crystallography of enzyme-inhibitor complexes .

Q. How can researchers ensure reproducibility in stability studies of Carbenicillin Indanyl Sodium under varying pH conditions?

- Design experiments using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to monitor degradation products.

- Follow USP guidelines (e.g., USP-1093500) for sample preparation, including buffer systems mimicking urinary (pH 4.5–6.5) and gastrointestinal (pH 1.2–3.0) environments .

- Report kinetic parameters (e.g., degradation half-life) and statistical uncertainty ranges to enhance cross-study comparability .

Advanced Research Questions

Q. How can contradictory data on Carbenicillin Indanyl Sodium's efficacy in systemic vs. localized infections be resolved?

Contradictions often arise from differences in bioavailability and infection models:

- Conduct compartmental pharmacokinetic (PK) modeling to compare plasma vs. tissue concentrations. Use microdialysis in animal models to measure drug penetration at infection sites .

- Perform transcriptomic analysis of bacterial pathogens (e.g., P. aeruginosa) from systemic vs. urinary tract infections to identify resistance mechanisms specific to each niche .

- Cross-reference clinical trial data with in vitro PK/pharmacodynamic (PD) indices (e.g., %T > MIC) to reconcile discrepancies .

Q. What experimental strategies optimize the synthesis of Carbenicillin Indanyl Sodium while minimizing hydrolytic byproducts?

- Use design of experiments (DoE) to test reaction parameters (e.g., temperature, solvent polarity). Monitor intermediates via liquid chromatography-mass spectrometry (LC-MS) .

- Introduce protecting groups (e.g., silyl esters) during esterification to prevent premature hydrolysis .

- Validate purity with USP-certified reference standards (e.g., USP-1093500) and report impurities per ICH Q3A guidelines .

Q. How should researchers design studies to address the high incidence of gastrointestinal (GI) adverse effects observed in early clinical trials?

- Develop in vitro gut-on-a-chip models to simulate intestinal absorption and mucosal irritation. Measure transepithelial electrical resistance (TEER) and cytokine release .

- Compare prodrug hydrolysis rates in human vs. animal intestinal lysosomes to assess translational relevance .

- Use population PK/PD modeling to identify patient subgroups (e.g., CYP2C9 poor metabolizers) at higher risk of GI toxicity .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response relationships in Carbenicillin Indanyl Sodium studies?

- Apply non-linear regression (e.g., Hill equation) to fit dose-response curves, reporting EC₅₀ and Hill coefficients with 95% confidence intervals .

- Use Bayesian hierarchical models to pool data from heterogeneous studies (e.g., varying infection models) .

- Address outliers via Grubbs' test and sensitivity analysis to ensure robustness .

Q. How can researchers validate the identity of Carbenicillin Indanyl Sodium in novel formulations?

- Combine Fourier-transform infrared spectroscopy (FTIR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Cross-validate with USP monographs (e.g., <1093500>) for chromatographic retention times and spectral matches .

- For polymorphic forms, employ X-ray powder diffraction (XRPD) to detect crystalline variations .

Data Interpretation and Reporting

Q. What frameworks are recommended for contextualizing Carbenicillin Indanyl Sodium's efficacy against historical penicillin derivatives?

- Use systematic review methodologies (PRISMA guidelines) to aggregate data on MIC values, clinical cure rates, and adverse events across decades .

- Perform network meta-analysis to rank efficacy relative to carbenicillin, amoxicillin, and carfecillin, adjusting for publication bias .

- Discuss limitations in ICH E9-compliant study reports, emphasizing external validity (e.g., antibiotic resistance trends) .

Q. How should researchers address discrepancies between in vitro susceptibility testing and clinical outcomes?

- Conduct hollow-fiber infection model (HFIM) studies to simulate human PK profiles and assess resistance emergence dynamically .

- Integrate whole-genome sequencing of clinical isolates to detect resistance genes (e.g., ampC overexpression) not captured in standard MIC assays .

- Report discrepancy rates with 95% CIs and propose mechanistic hypotheses (e.g., biofilm formation) in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.